molecular formula C15H15N3O4 B5871841 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE

Cat. No.: B5871841
M. Wt: 301.30 g/mol
InChI Key: HEJINFZVUOGYMH-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE is a complex organic compound that features a pyridine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE typically involves the condensation of 3-aminopyridine with 2,3-dimethoxybenzaldehyde. This reaction is often carried out in the presence of a catalyst such as glacial acetic acid or under basic conditions using alcohol as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for creating materials with specific functionalities .

Mechanism of Action

The mechanism by which (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the benzoate ester can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE is unique due to its combination of a pyridine ring and a benzoate ester, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-20-12-7-3-6-11(13(12)21-2)15(19)22-18-14(16)10-5-4-8-17-9-10/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJINFZVUOGYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)C(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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